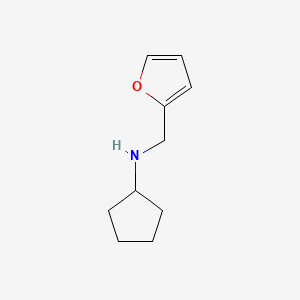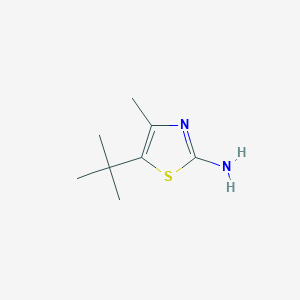![molecular formula C7H7F3N2O2S B1299341 2-Amino-4-[(trifluoromethyl)sulfonyl]phenylamine CAS No. 2355-16-0](/img/structure/B1299341.png)
2-Amino-4-[(trifluoromethyl)sulfonyl]phenylamine
Übersicht
Beschreibung
2-Amino-4-[(trifluoromethyl)sulfonyl]phenylamine is a useful research compound. Its molecular formula is C7H7F3N2O2S and its molecular weight is 240.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >36 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Enhanced Water Flux in Nanofiltration Membranes
A study explored the synthesis of novel sulfonated aromatic diamine monomers, including derivatives related to 2-Amino-4-[(trifluoromethyl)sulfonyl]phenylamine, for the development of thin-film composite (TFC) nanofiltration (NF) membranes. These membranes demonstrated increased water flux due to improved surface hydrophilicity, achieved without compromising dye rejection. This advancement suggests potential applications in water treatment and purification processes, highlighting the role of sulfonated aromatic diamine monomers in enhancing membrane performance (Liu et al., 2012).
Development of Light-Colored and Soluble Fluorinated Polyimides
Research into the synthesis of novel fluorinated polyimides from a trifluoromethyl-substituted diamine monomer akin to this compound resulted in materials with significant improvements. These polyimides exhibited remarkable solubility in solvents, low color intensity, and desirable thermal and mechanical properties. Such characteristics make them suitable for various applications, including electronics and aerospace, where materials with high performance and low dielectric constants are crucial (Yang, Su, & Wu, 2005).
Low Dielectric Constant and High Thermal Stability in Polymers
Another study focused on the synthesis of a new aromatic diamine monomer with pendant trifluoromethyl groups for the preparation of fluorinated poly(ether sulfone imide)s. These polymers displayed excellent solubility, high thermal stability, and notably low dielectric constants. Such properties are particularly valuable in the electronics industry, where materials with low dielectric constants and high thermal stability are essential for developing advanced electronic devices (Wang et al., 2014).
Safety and Hazards
The compound has a melting point of 110-111°C . It is classified with hazard code Xn, which indicates that it is harmful . Risk statements associated with the compound include 20/21/22-36/37/38-22, which indicate potential hazards upon exposure . Safety measures include avoiding inhalation, ingestion, and contact with skin and eyes .
Eigenschaften
IUPAC Name |
4-(trifluoromethylsulfonyl)benzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O2S/c8-7(9,10)15(13,14)4-1-2-5(11)6(12)3-4/h1-3H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTLLPJFZIYMHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40366273 | |
| Record name | 4-(Trifluoromethanesulfonyl)benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24827955 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
2355-16-0 | |
| Record name | 4-(Trifluoromethanesulfonyl)benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
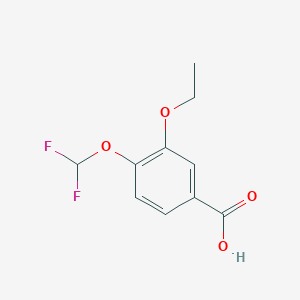

![[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1299262.png)





![1-[(4-Fluorophenyl)sulfonyl]piperazine](/img/structure/B1299275.png)
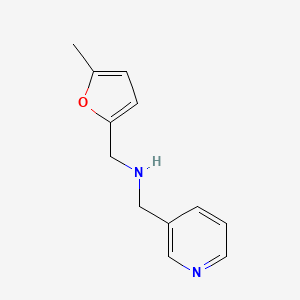
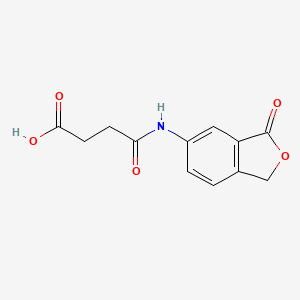
![(5-Ethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid](/img/structure/B1299284.png)
